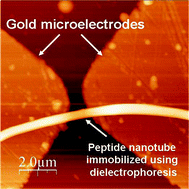Manipulation of biological samples using micro and nano techniques
Integrative Biology Pub Date: 2008-11-12 DOI: 10.1039/B814549K
Abstract
The constant interest in handling, integrating and understanding biological systems of interest for the biomedical field, the pharmaceutical industry and the biomaterial researchers demand the use of techniques that allow the manipulation of biological samples causing minimal or no damage to their natural structure. Thanks to the advances in micro- and nanofabrication during the last decades several manipulation techniques offer us the possibility to image, characterize and manipulate biological material in a controlled way. Using these techniques the integration of biomaterials with remarkable properties with physical transducers has been possible, giving rise to new and highly sensitive biosensing devices. This article reviews the different techniques available to manipulate and integrate biological materials in a controlled manner either by sliding them along a surface (2-D manipulation), by grapping them and moving them to a new position (3-D manipulation), or by manipulating and relocating them applying external forces. The advantages and drawbacks are mentioned together with examples that reflect the state of the art of manipulation techniques for biological samples (171 references).


Recommended Literature
- [1] Strategically integrating quantum dots into organic and perovskite solar cells
- [2] Discovering the pivotal role of carbonate in the formation of a bis-phenolate supported Co15 cluster†
- [3] Secondary amine based ionic liquid: an efficient catalyst for solvent free one pot synthesis of xanthenes and benzoxanthenes†
- [4] Polystyrene bound oxidovanadium(IV) and dioxidovanadium(V) complexes of histamine derived ligand for the oxidation of methyl phenyl sulfide, diphenyl sulfide and benzoin†
- [5] Granular topological insulators†
- [6] Sensing and photocatalytic properties of a new 3D Co(ii) coordination polymer based on 1,1′-di(p-carboxybenzyl)-2,2′-biimidazole†
- [7] A compatible anode/succinonitrile-based electrolyte interface in all-solid-state Na–CO2 batteries†
- [8] Binuclear ruthenium η6-arene complexes with tetradentate N,S-ligands containing the ortho-aminothiophenol motif†
- [9] Contents list
- [10] Kinetic study of an autocatalytic reaction: nitrosation of formamidine disulfide†

Journal Name:Integrative Biology
Research Products
-
CAS no.: 169555-93-5









